

# GSK2646264 in Cutaneous Lupus Erythematosus: A Technical Overview

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## Compound of Interest

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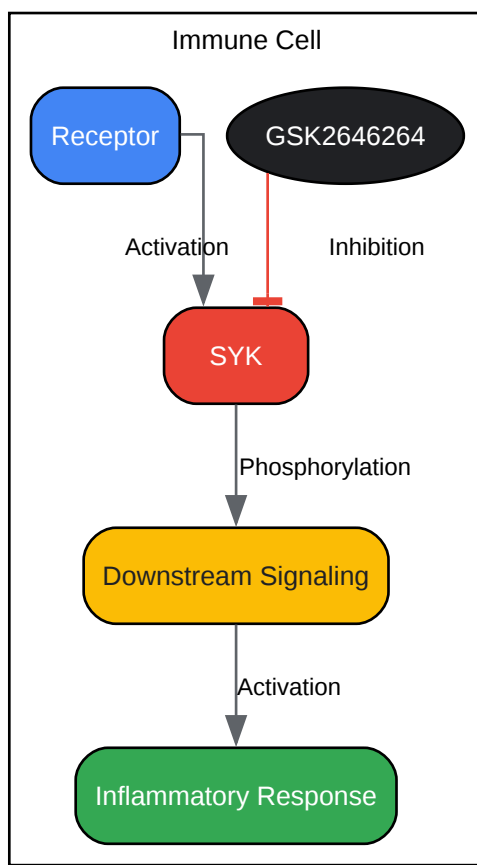
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational topical spleen tyrosine kinase (SYK) inhibitor, **GSK2646264**, for the treatment of cutaneous lupus erythematosus (CLE). This document synthesizes available clinical and preclinical data, detailing the drug's mechanism of action, experimental protocols, and clinical findings.

## Core Mechanism of Action: SYK Inhibition

**GSK2646264** is a selective inhibitor of spleen tyrosine kinase (SYK).<sup>[1][2][3]</sup> SYK is a critical component of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). In the context of cutaneous lupus, the upregulation of SYK is a key driver of the inflammatory cascade. By inhibiting SYK, **GSK2646264** aims to modulate the underlying inflammation that characterizes CLE lesions.

The proposed mechanism of action involves the interruption of signaling pathways that lead to the activation of immune cells and the subsequent release of inflammatory mediators. This targeted approach offers the potential for a localized anti-inflammatory effect with minimal systemic exposure.



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Caption: **GSK2646264** inhibits SYK, blocking downstream signaling and inflammatory responses.

## Clinical Development in Cutaneous Lupus Erythematosus

The primary clinical investigation of **GSK2646264** in CLE is a Phase Ib, double-blind, multicenter study (NCT02927457).[4] This study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical effect of topically applied **GSK2646264** in patients with active CLE lesions.[1][3][4]

### Experimental Protocol: Phase Ib Study (NCT02927457)

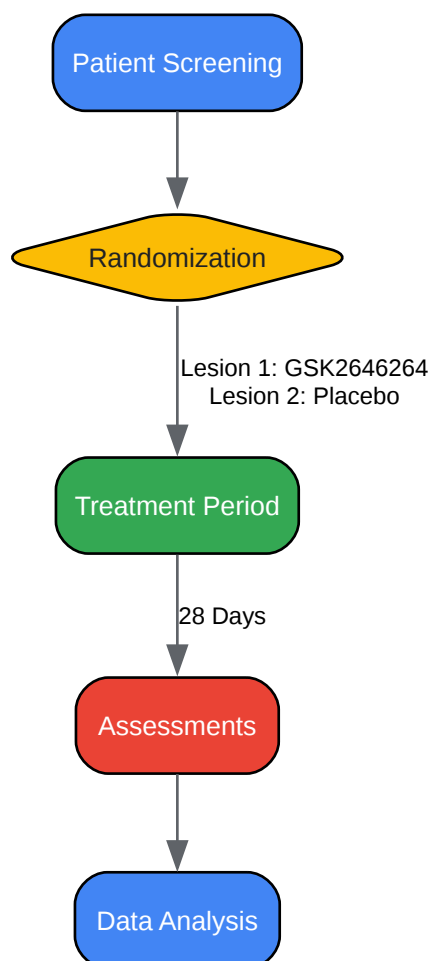
The study enrolled patients with subacute and chronic cutaneous lupus erythematosus.[4] A key feature of the study design was the intra-patient comparison of two active lesions, one

treated with 1% (w/w) **GSK2646264** cream and the other with a placebo cream for 28 days.[1]  
[2][3] This design aimed to minimize inter-patient variability.

The study consisted of two groups:

- Group A: Patients with fewer than two active lesions were exposed to photoprovocation to induce acute CLE-like lesions.[4]
- Group B: Patients with at least two active existing CLE lesions had one lesion treated with 1% **GSK2646264** and one with placebo.[4]

The primary endpoint was safety and tolerability, assessed by the incidence of adverse events and a skin tolerability test.[1][2][3] Secondary endpoints included changes from baseline in clinical activity, as measured by the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI), and mRNA expression of interferon-related genes in skin biopsies.[1]  
[2]



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Caption: Workflow of the Phase Ib clinical trial for **GSK2646264** in CLE.

## Clinical Findings

The results of the Phase Ib study indicated that topical application of **GSK2646264** was well tolerated over the 28-day treatment period, with no new safety concerns identified.<sup>[1]</sup> The majority of adverse events reported were mild in intensity.<sup>[1][2]</sup>

Table 1: Summary of Safety and Tolerability

Parameter	GSK2646264	Placebo
Participants with ≥ 1 Adverse Event	8 (73%)	Not Reported Separately
Treatment-Related Adverse Events	2 (Headache, Hot Flush)	Not Reported Separately
Serious Adverse Events (SAEs)	1 (Ankle Fracture - Not Treatment-Related)	Not Reported Separately
Maximum Dermal Response Score of 2	8/11 (72.7%)	9/11 (81.8%)
Data from the Phase Ib study in 11 participants with active CLE lesions. <sup>[1]</sup>		

While the study met its primary safety endpoints, it did not demonstrate a statistically significant difference between **GSK2646264** and placebo in the change from baseline in the CLASI score.<sup>[1]</sup> However, pharmacodynamic analyses of skin biopsies revealed modest reductions in the expression of several interferon- and inflammatory-induced genes with **GSK2646264** treatment compared to placebo.<sup>[1]</sup>

Table 2: Pharmacodynamic and Biomarker Results

Biomarker	Outcome with GSK2646264 vs. Placebo
pSYK and total SYK expression	No difference
mRNA expression (CXCL10, IFI44, IFIH1, OAS1)	Numerical reductions from baseline
Dermal Inflammation (in chronic CLE)	Modest reduction
CD3+ T cells and CD11c+ dendritic cells (in dermis of chronic CLE)	Modest reduction
Observations at Day 28 of treatment.[1]	

These biomarker findings suggest that **GSK2646264** may modulate the genetic signature associated with CLE, even in the absence of a robust clinical response in this small, short-term study.[1]

## Preclinical Evidence

Preclinical studies in ex vivo human skin models have demonstrated that **GSK2646264** can effectively inhibit the release of histamine from mast cells following IgE-mediated activation.[5][6][7] This provides further evidence for its mechanism of action as a SYK inhibitor and its potential to mitigate inflammatory responses in the skin.[6]

## Conclusion and Future Directions

**GSK2646264** has a favorable safety and tolerability profile when applied topically to the skin of patients with CLE.[1] While the initial Phase Ib study did not meet its primary efficacy endpoint based on the CLASI score, the observed reductions in inflammatory and interferon-related gene expression provide a rationale for further investigation.[1] The modest effects on dermal inflammation and immune cell infiltrates in chronic CLE patients are also encouraging.[1]

Future studies may need to consider optimizing the formulation to enhance skin penetration, exploring longer treatment durations, or focusing on specific subtypes of CLE that may be more responsive to SYK inhibition. The development of targeted therapies for CLE remains an area of significant unmet need, and SYK inhibition continues to be a promising therapeutic strategy.[8]

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